N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Overview
Description
N,N-dimethylpiperidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both sulfonamide and hydrochloride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpiperidine-3-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide reagents under controlled conditions. One common method includes the following steps:
Starting Material: Piperidine is used as the starting material.
Dimethylation: The piperidine is dimethylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The dimethylated piperidine is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylpiperidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethylpiperidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-dimethylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-methylpiperidine-3-sulfonamide hydrochloride
- N,N-diethylpiperidine-3-sulfonamide hydrochloride
- Piperidine-3-sulfonamide hydrochloride
Uniqueness
N,N-dimethylpiperidine-3-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups on the nitrogen atom. This structural modification can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds .
Properties
IUPAC Name |
N,N-dimethylpiperidine-3-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDGBDIPDMQHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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